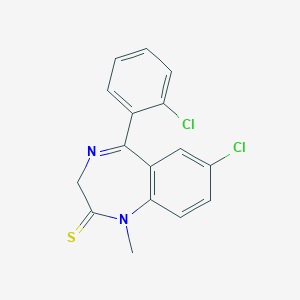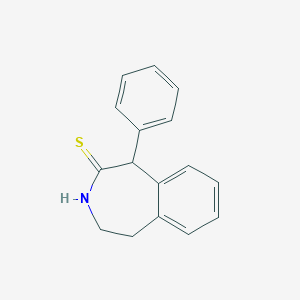
4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one
概要
説明
Thiophene-based compounds have been of interest to scientists due to their potential biological activity . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular structure of thiophene derivatives can be influenced by the substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including condensation reactions . The type of reaction and the products formed can depend on the substituents present on the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by the substituents attached to the thiophene ring . These properties can include solubility, stability, and reactivity .科学的研究の応用
4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, the compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In organic synthesis, the compound has been used as a starting material for the synthesis of various heterocyclic compounds. In materials science, the compound has been studied for its potential applications in the synthesis of nanomaterials.
作用機序
The mechanism of action of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one is not fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of cyclooxygenase and lipooxygenase enzymes, as well as modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, the compound has been found to modulate intracellular signaling pathways, which may have implications for various diseases.
実験室実験の利点と制限
The advantages of using 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one in lab experiments include its low cost and the fact that it can be easily synthesized. Additionally, the compound is relatively stable and has a wide range of potential applications. However, the compound is not water soluble, which may limit its use in some experiments.
将来の方向性
Future research on 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one should focus on further elucidating its mechanism of action, as well as its potential applications in medicinal chemistry, organic synthesis, and materials science. Additionally, further research should be conducted on the compound’s effects on biochemical and physiological processes, as well as its potential advantages and limitations for lab experiments. Finally, further research should be conducted on the compound’s potential toxicity and side effects.
Safety and Hazards
特性
IUPAC Name |
4-thiophen-2-yl-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-5-2-1-4-8(9)11(13-14-12)10-6-3-7-16-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUDUWXXLCTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B374247.png)
![3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B374248.png)
![7-methyl-2-[(4-methylphenyl)sulfanyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B374252.png)
![3-dibenzo[b,f][1,4]thiazepin-10(11H)-yl-N,N-dimethyl-1-propanamine](/img/structure/B374254.png)
![Methyl 11,17-dimethoxy-18-{[(4-methoxyphenoxy)acetyl]oxy}yohimban-16-carboxylate](/img/structure/B374255.png)



![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-(2-phenylethyl)amine](/img/structure/B374263.png)
![4-(3-Bromopropylidene)-4,9-dihydrothieno[2,3-c][2]benzothiepine](/img/structure/B374264.png)
![5-acetyl-1,3-bisnitro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B374265.png)

![{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B374268.png)
![2-[4-Amino-6-(butylamino)-1,3,5-triazin-2-yl]-4-chlorophenol](/img/structure/B374269.png)